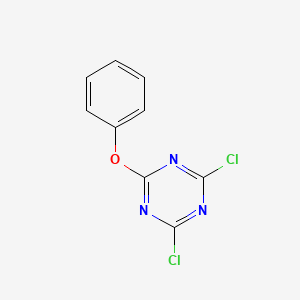

2,4-Dichloro-6-phenoxy-1,3,5-triazine

Description

The exact mass of the compound 2,4-Dichloro-6-phenoxy-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloro-6-phenoxy-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-phenoxy-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-phenoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMVCGAZNQJQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274685 | |

| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-78-4 | |

| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dichotomous Reactivity of Chlorine Atoms in 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the two chlorine atoms in 2,4-dichloro-6-phenoxy-1,3,5-triazine, a versatile building block in medicinal chemistry and materials science. The strategic, stepwise substitution of these chlorine atoms is fundamental to the design and synthesis of novel molecular entities. This document provides a comprehensive overview of the principles governing this reactivity, quantitative data from related systems to illustrate these principles, and detailed experimental protocols for kinetic analysis.

Core Principles of Reactivity

The reactivity of the chlorine atoms on the 1,3,5-triazine ring is governed by the electron-deficient nature of the heterocyclic core. This inherent electrophilicity makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. A key feature of 2,4-dichloro-6-phenoxy-1,3,5-triazine is the differential reactivity of its two chlorine atoms. The substitution of the first chlorine atom by a nucleophile introduces an electron-donating group to the triazine ring, which deactivates the second chlorine atom towards further substitution.[1] This electronic effect allows for a controlled, stepwise substitution pattern, which is crucial for the synthesis of asymmetrically substituted triazines.

This selective reactivity is primarily controlled by temperature. The first nucleophilic substitution can typically be achieved at lower temperatures (e.g., 0-5 °C), while the displacement of the second, less reactive chlorine atom requires higher temperatures (e.g., room temperature or above).

The nature of the incoming nucleophile also plays a significant role in the reaction rate. Generally, for triazine systems, the order of reactivity for common nucleophiles is:

Alcohols > Thiols > Amines [1]

This preferential reactivity allows for orthogonal chemoselectivity in the design of synthetic routes.

Quantitative Analysis of Reactivity

While specific kinetic data for 2,4-dichloro-6-phenoxy-1,3,5-triazine is not extensively available in the public domain, studies on closely related 2,4-dichloro-s-triazine derivatives provide valuable insights into the reaction rates. The following tables summarize representative second-order rate constants for the nucleophilic substitution of chlorine atoms in analogous systems. This data serves as a practical guide for predicting reaction times and optimizing conditions.

Table 1: Second-Order Rate Constants for the Reaction of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine with Hydroxide Ion and Water.

| Nucleophile | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| OH⁻ | 25 | 1.3 x 10² |

| H₂O | 25 | 1.8 x 10⁻⁸ |

Data extracted from a study on a structurally related dichlorotriazine and is intended for comparative purposes.[1]

Table 2: Second-Order Rate Constants for the Alkaline Hydrolysis of Substituted 2-anilino-4,6-dichloro-1,3,5-triazines.

| Substituent on Anilino Ring | Temperature (°C) | Second-Order Rate Constant (k_OH, M⁻¹s⁻¹) |

| 4-Methoxy | 25 | 0.058 |

| 4-Methyl | 25 | 0.076 |

| Hydrogen | 25 | 0.11 |

| 4-Chloro | 25 | 0.23 |

| 3-Nitro | 25 | 1.05 |

This data illustrates the electronic effects of substituents on the reactivity of the chlorine atoms.[2]

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for understanding reaction mechanisms and optimizing synthetic protocols. The following are detailed methodologies for studying the reactivity of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

UV-Vis Spectrophotometric Method for Kinetic Analysis

This protocol describes a method to determine the rate of reaction between 2,4-dichloro-6-phenoxy-1,3,5-triazine and a nucleophile by monitoring the change in absorbance over time.

Materials:

-

2,4-dichloro-6-phenoxy-1,3,5-triazine

-

Nucleophile of interest (e.g., an amine, thiol, or alcohol)

-

Appropriate solvent (e.g., acetonitrile, dioxane, or a buffered aqueous solution)

-

Thermostatted UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Micropipettes

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of 2,4-dichloro-6-phenoxy-1,3,5-triazine in the chosen solvent at a known concentration (e.g., 1 mM).

-

Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions.

-

-

Determination of Analytical Wavelength (λ_max):

-

Record the UV-Vis spectrum of the starting material (2,4-dichloro-6-phenoxy-1,3,5-triazine) and the expected product (mono-substituted triazine) to identify a wavelength where there is a significant difference in absorbance. This will be the analytical wavelength for monitoring the reaction.

-

-

Kinetic Run:

-

Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

-

Pipette a known volume of the 2,4-dichloro-6-phenoxy-1,3,5-triazine stock solution into a quartz cuvette and dilute with the solvent to the final reaction volume minus the volume of the nucleophile solution.

-

Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

-

Initiate the reaction by adding a small, known volume of the concentrated nucleophile stock solution to the cuvette. Mix rapidly and thoroughly.

-

Immediately start recording the absorbance at the predetermined analytical wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant, A_∞).

-

-

Data Analysis:

-

The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time, where A_t is the absorbance at time t. The slope of this plot will be -k_obs.

-

The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile (which was in large excess).

-

HPLC Method for Kinetic Analysis

This protocol is suitable for reactions where spectrophotometric monitoring is difficult due to overlapping spectra of reactants and products.

Materials:

-

2,4-dichloro-6-phenoxy-1,3,5-triazine

-

Nucleophile of interest

-

Appropriate solvent

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical HPLC column (e.g., C18 reverse-phase)

-

Thermostatted reaction vessel

-

Syringes and syringe filters

-

Autosampler vials

-

Quenching solution (if necessary, e.g., a dilute acid to stop the reaction)

Procedure:

-

Method Development:

-

Develop an HPLC method capable of separating the starting material, the mono-substituted product, and the di-substituted product. This involves selecting an appropriate mobile phase (e.g., a gradient of acetonitrile and water) and flow rate.

-

Establish a calibration curve for the starting material by injecting known concentrations and plotting peak area versus concentration.

-

-

Kinetic Run:

-

In a thermostatted reaction vessel, combine known amounts of 2,4-dichloro-6-phenoxy-1,3,5-triazine and the nucleophile in the chosen solvent.

-

Start a timer at the moment of mixing.

-

At regular time intervals, withdraw a small aliquot of the reaction mixture.

-

If necessary, immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

-

Filter the aliquot and transfer it to an autosampler vial.

-

-

Sample Analysis:

-

Inject the samples onto the HPLC system and record the chromatograms.

-

-

Data Analysis:

-

From the chromatograms, determine the peak area of the starting material at each time point.

-

Using the calibration curve, convert the peak areas to concentrations.

-

The rate constant can be determined by plotting the natural logarithm of the concentration of the starting material versus time (for a first-order or pseudo-first-order reaction). The slope of this plot will be -k.

-

Reaction Pathways and Workflows

Visualizing the reaction pathways and experimental workflows can aid in understanding the complex processes involved in studying the reactivity of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Caption: Stepwise substitution of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.

Conclusion

The differential reactivity of the two chlorine atoms in 2,4-dichloro-6-phenoxy-1,3,5-triazine provides a powerful platform for the controlled synthesis of a diverse range of substituted triazine derivatives. By understanding the principles of this reactivity and employing rigorous kinetic analysis, researchers can effectively design and optimize synthetic routes to novel compounds with potential applications in drug discovery and materials science. The experimental protocols and comparative data presented in this guide offer a solid foundation for such investigations.

References

- 1. s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl)-s-triazine and its hydrolysis products - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Nucleophilic Substitution Mechanism on 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine

Executive Summary

This technical document provides a comprehensive overview of the mechanism, kinetics, and experimental considerations for nucleophilic substitution reactions on 2,4-dichloro-6-phenoxy-1,3,5-triazine. This triazine derivative is a key intermediate in the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry, materials science, and agrochemicals. The core of its utility lies in the differential reactivity of its two chlorine atoms, which allows for sequential and controlled substitution. This guide details the underlying principles of the SNAr mechanism, provides standardized experimental protocols, summarizes key reaction data, and presents visual diagrams of the reaction pathways and workflows.

Core Mechanism: Stepwise Nucleophilic Aromatic Substitution (SNAr)

The substitution of chlorine atoms on the 2,4-dichloro-6-phenoxy-1,3,5-triazine core proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][2]

The reaction is not a concerted process but rather a two-step addition-elimination sequence:

-

Nucleophilic Addition: The nucleophile attacks one of the chlorine-bearing carbon atoms, breaking the aromaticity of the triazine ring and forming a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.

-

Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

A critical feature of the 1,3,5-triazine system is the sequential nature of the substitutions. The replacement of the first chlorine atom from the precursor, 2,4,6-trichloro-1,3,5-triazine (TCT), with a phenoxy group deactivates the remaining two chlorine atoms toward further substitution.[3][4] This is because the oxygen of the phenoxy group donates electron density into the triazine ring, reducing the electrophilicity of the remaining carbon centers. Consequently, the substitution of the second chlorine atom on 2,4-dichloro-6-phenoxy-1,3,5-triazine requires more forcing conditions (e.g., higher temperature) than the first.[4][5] This differential reactivity is fundamental to the controlled synthesis of asymmetrically disubstituted triazines.

Experimental Protocols

Precise control over reaction conditions is paramount for achieving selective substitution on the triazine ring. Temperature is the most critical parameter for controlling the sequential replacement of chlorine atoms.

Synthesis of the Starting Material: 2,4-Dichloro-6-phenoxy-1,3,5-triazine

This protocol is adapted from procedures for monosubstitution of 2,4,6-trichloro-1,3,5-triazine (TCT).[6]

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (TCT, 1.0 eq)

-

Phenol (1.0 eq)

-

Diisopropylethylamine (DIEA, 1.0 eq) or Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

Deionized Water

Procedure:

-

Dissolve TCT (1.0 eq) in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to -20°C to 0°C using an ice-salt or acetone/dry ice bath.[6] Maintaining this low temperature is crucial to ensure monosubstitution.

-

In a separate flask, dissolve phenol (1.0 eq) and DIEA (1.0 eq) in ethyl acetate.

-

Add the phenol/DIEA solution dropwise to the stirring TCT solution over 30 minutes, ensuring the internal temperature does not rise above 0°C.

-

Stir the reaction mixture at 0°C for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash several times with water to remove DIEA salts.[6]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product, 2,4-dichloro-6-phenoxy-1,3,5-triazine, by recrystallization or column chromatography.

Protocol for Second Nucleophilic Substitution

This protocol outlines the substitution of a second chlorine atom from the 2,4-dichloro-6-phenoxy-1,3,5-triazine intermediate.

Materials:

-

2,4-Dichloro-6-phenoxy-1,3,5-triazine (1.0 eq)

-

Nucleophile (e.g., amine, thiol; 1.0 eq)

-

DIEA (1.0 eq) or another suitable base

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

-

Dissolve 2,4-dichloro-6-phenoxy-1,3,5-triazine (1.0 eq) in EtOAc.

-

Add the desired nucleophile (1.0 eq) followed by the addition of DIEA (1.0 eq).

-

Stir the reaction at room temperature (for more reactive nucleophiles) or heat to 35-50°C (for less reactive nucleophiles) for 2-12 hours.[4][6] The substitution of the second chlorine requires a higher temperature than the first.[4]

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, perform an aqueous workup similar to the one described in section 3.1.

-

Isolate and purify the final disubstituted product.

Data Presentation: Reactivity and Conditions

Quantitative kinetic data, such as second-order rate constants for the substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine, are not extensively documented in readily available literature. However, the general principles of reactivity are well-established based on studies of TCT and related triazines.[7] The data can be summarized by comparing the conditions required for sequential substitutions.

Table 1: Temperature-Dependent Sequential Substitution Conditions

| Substitution Step | Starting Material | Typical Nucleophile | Temperature (°C) | Relative Reaction Rate |

| First Substitution | 2,4,6-Trichloro-1,3,5-triazine | Phenol, Thiol, Amine | -20 to 5[4][6] | Very Fast |

| Second Substitution | 2,4-Dichloro-6-phenoxy-1,3,5-triazine | Thiol, Amine | 25 to 50[4] | Moderate |

| Third Substitution | 2-Chloro-4-phenoxy-6-R-1,3,5-triazine | Amine | > 80[4] | Slow |

Table 2: General Order of Nucleophile Reactivity

The reactivity of nucleophiles towards the triazine core generally follows a predictable order. This allows for chemoselective substitutions by controlling the reaction temperature and choice of nucleophile.[3]

| Rank | Nucleophile Class | Example | General Reactivity | Notes |

| 1 | Alcohols / Phenols | Phenoxide, Methoxide | Highest | Typically requires a base to form the more nucleophilic alkoxide/phenoxide ion. |

| 2 | Thiols | Thiophenoxide | High | Generally more nucleophilic than corresponding amines but less than alkoxides. |

| 3 | Amines | Primary/Secondary Amines | Moderate | Reactivity can be tuned by the basicity and steric hindrance of the amine. |

Conclusion

The nucleophilic substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine is a robust and highly controllable process governed by the SNAr mechanism. The key to its synthetic utility is the temperature-dependent, stepwise displacement of the two chlorine atoms, which is a direct consequence of the deactivating effect of the preceding substituent. By carefully selecting the nucleophile and controlling the reaction temperature, researchers can achieve a high degree of selectivity, enabling the rational design and synthesis of complex, asymmetrically substituted 1,3,5-triazine derivatives for a multitude of applications in science and industry.

References

Spectroscopic and Synthetic Profile of 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 2,4-dichloro-6-phenoxy-1,3,5-triazine. The information is curated for researchers, scientists, and professionals in drug development and material science who utilize substituted triazines as versatile chemical scaffolds. This document summarizes expected spectroscopic data, details the experimental protocols for synthesis and characterization, and visualizes key procedural workflows.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃ Solvent)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Multiplicity & Assignment | Chemical Shift (δ) ppm | Assignment |

| ~ 7.45 - 7.55 | (m, 2H, Ar-H ortho) | ~ 172.0 | (C-Cl) |

| ~ 7.35 - 7.45 | (m, 1H, Ar-H para) | ~ 170.5 | (C-O) |

| ~ 7.20 - 7.30 | (m, 2H, Ar-H meta) | ~ 150.0 | (Ar C-O) |

| ~ 130.0 | (Ar C-H para) | ||

| ~ 127.0 | (Ar C-H meta) |

| | | ~ 122.0 | (Ar C-H ortho) |

Note: The predicted chemical shifts are based on data from analogous compounds. Actual experimental values may vary slightly.[1]

Infrared (IR) Spectroscopy

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~ 3070 - 3050 | Aromatic C-H Stretch |

| ~ 1590 - 1570 | C=N Stretch (Triazine Ring) |

| ~ 1485 | Aromatic C=C Stretch |

| ~ 1240 - 1200 | Asymmetric C-O-C Stretch (Ether) |

| ~ 850 - 830 | C-Cl Stretch |

Note: The formation of the ether linkage is a key indicator in the synthesis, often confirmed by the appearance of a strong C-O-C stretching band.[2]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₅Cl₂N₃O |

| Calculated Molecular Weight | 242.06 g/mol |

| Predicted m/z (M⁺) | 240.9861 |

| Isotopic Pattern (M⁺ : M⁺+2 : M⁺+4) | Approx. 9:6:1 ratio due to ²Cl isotopes |

Experimental Protocols

The following sections detail the standard procedures for the synthesis and spectroscopic characterization of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Synthesis Protocol

The synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine is typically achieved via a nucleophilic substitution reaction starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for sequential and controlled substitution.

Materials:

-

2,4,6-trichloro-1,3,5-triazine (TCT)

-

Phenol

-

Sodium hydroxide (NaOH) or a non-nucleophilic base like Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of phenol (1.0 eq) and sodium hydroxide (1.0 eq) is prepared in an appropriate solvent (e.g., aqueous THF) to form sodium phenoxide in situ.

-

In a separate flask, 2,4,6-trichloro-1,3,5-triazine (1.0 eq) is dissolved in DCM and the solution is cooled to 0 °C in an ice bath.[1]

-

The sodium phenoxide solution is added dropwise to the stirring TCT solution at 0 °C.

-

If using a base like DIEA, the phenol (1.0 eq) is added to the TCT solution, followed by the slow addition of DIEA (1.0 eq) at 0 °C.[1]

-

The reaction is stirred at 0 °C for approximately 30-60 minutes.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with DCM and washed several times with water to remove salts.

-

The organic layer is collected, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[1][3]

-

The purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The solid sample is prepared as a KBr (potassium bromide) pellet.[4]

-

The spectrum is recorded, and vibrational frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) with ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][5]

-

The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, confirming the molecular weight and elemental composition.

Visualized Workflows

The following diagrams illustrate the synthesis and analysis pathways for 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Caption: Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Caption: Workflow for spectroscopic characterization.

References

- 1. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Structure of 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core structure, synthesis, and characterization of 2,4-dichloro-6-phenoxy-1,3,5-triazine and its derivatives. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, key quantitative data, and visualizations of relevant biological pathways.

Core Structure and Properties

The foundational scaffold of the compounds discussed herein is the 1,3,5-triazine ring, a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. The 2,4-dichloro-6-phenoxy-1,3,5-triazine core features two reactive chlorine atoms at the 2 and 4 positions and a phenoxy group at the 6 position. The presence of the electron-withdrawing triazine ring and the two chlorine atoms makes the carbon atoms at the 2 and 4 positions highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of the synthetic versatility of this class of compounds, allowing for the introduction of a wide array of functional groups.

The differential reactivity of the two chlorine atoms allows for sequential and selective substitution, enabling the synthesis of a diverse library of derivatives. The substitution of the first chlorine atom generally deactivates the second, requiring more stringent reaction conditions for its replacement. This property is crucial for the controlled synthesis of unsymmetrical triazine derivatives.

Derivatives of this core structure have garnered significant interest in medicinal chemistry and material science. In drug development, they have been investigated for a range of biological activities, including as anticancer and antiviral agents. In material science, their applications include the development of organic light-emitting diodes (OLEDs) and UV absorbers.

Synthesis of 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine Derivatives

The synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine derivatives typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The phenoxy group is introduced via nucleophilic substitution, followed by the sequential or simultaneous replacement of the remaining two chlorine atoms with other nucleophiles.

Experimental Protocols

Method 1: Synthesis of the Core Structure (2,4-Dichloro-6-phenoxy-1,3,5-triazine)

This protocol describes the reaction of cyanuric chloride with a phenoxide salt.

-

Materials: Cyanuric chloride, phenol, sodium hydroxide, acetone, ice, hydrochloric acid.

-

Procedure:

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

In a separate flask, dissolve cyanuric chloride in acetone and cool the mixture in an ice bath.

-

Slowly add the sodium phenoxide solution to the cyanuric chloride solution with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring for 2-3 hours at the same temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-dichloro-6-phenoxy-1,3,5-triazine.

-

Method 2: Synthesis of Disubstituted Derivatives by Nucleophilic Substitution

This protocol outlines the replacement of the chlorine atoms with amines, a common strategy in the development of biologically active compounds.

-

Materials: 2,4-dichloro-6-phenoxy-1,3,5-triazine, desired amine (e.g., morpholine, piperidine), a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA), a suitable solvent (e.g., tetrahydrofuran - THF, acetonitrile).

-

Procedure:

-

Dissolve 2,4-dichloro-6-phenoxy-1,3,5-triazine in the chosen solvent in a round-bottom flask.

-

Add the amine (2.2 equivalents for disubstitution) and DIPEA (2.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Data Presentation

Table 1: Synthesis Yields of Selected 2,4-Dichloro-6-Phenoxy-1,3,5-Triazine Derivatives

| Derivative | R1 | R2 | Yield (%) | Reference |

| 1 | Cl | Cl | 80-95 | [1] |

| 2 | Morpholino | Morpholino | 75-90 | [2] |

| 3 | Piperidino | Piperidino | 70-85 | [2] |

| 4 | N-(4-bromophenyl)amino | Morpholino | ~60 | [3] |

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Selected Derivatives

| Derivative | R1 | R2 | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1 | Cl | Cl | 7.20-7.50 (m, 5H, Ar-H) | 171.5, 170.8, 152.3, 130.1, 129.5, 121.8 |

| 2 | Morpholino | Morpholino | 7.15-7.45 (m, 5H, Ar-H), 3.70-3.90 (m, 16H, Morpholino-H) | 170.2, 165.1, 152.9, 129.8, 129.2, 121.5, 66.8, 44.2 |

| 3 | Piperidino | Piperidino | 7.10-7.40 (m, 5H, Ar-H), 3.50-3.70 (m, 8H, Piperidino-H), 1.60-1.80 (m, 12H, Piperidino-H) | 170.5, 164.8, 153.1, 129.7, 129.0, 121.3, 45.1, 25.5, 24.8 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substitution pattern.

Table 3: In Vitro Anticancer Activity (IC₅₀) of Selected Derivatives

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 4 | MCF-7 (Breast) | 4.53 ± 0.30 | [3] |

| 4 | HCT-116 (Colon) | 0.50 ± 0.08 | [3] |

| 4 | HepG2 (Liver) | 3.01 ± 0.49 | [3] |

| 5 (a related pyrazolyl derivative) | MCF-7 (Breast) | 2.29 ± 0.92 | [3] |

| 6 (a related pyrazolyl derivative) | HCT-116 (Colon) | 3.66 ± 0.96 | [3] |

Mandatory Visualizations

General Structure of 2,4-Disubstituted-6-Phenoxy-1,3,5-Triazine Derivatives

Caption: General chemical structure of 2,4-disubstituted-6-phenoxy-1,3,5-triazine derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

References

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)- s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Phenoxy-Substituted Dichlorotriazines

For Researchers, Scientists, and Drug Development Professionals

Phenoxy-substituted dichlorotriazines represent a versatile class of heterocyclic compounds with a growing number of applications across various scientific disciplines. The inherent reactivity of the dichlorotriazine core, coupled with the diverse physicochemical properties imparted by the phenoxy substituent, allows for the rational design of molecules with tailored biological activities and material characteristics. This technical guide provides an in-depth overview of the current and potential applications of these compounds, with a focus on their utility in medicinal chemistry and materials science. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and relationships to serve as a comprehensive resource for researchers in the field.

Medicinal Chemistry Applications

Phenoxy-substituted dichlorotriazines have emerged as a promising scaffold in drug discovery, demonstrating a broad spectrum of biological activities. Their ability to act as covalent and non-covalent inhibitors of various enzymes has positioned them as attractive candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the development of phenoxy-substituted dichlorotriazines as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the inhibition of key enzymes involved in cancer cell growth and survival, such as dihydrofolate reductase (DHFR) and various kinases.

The following table summarizes the in vitro anticancer activity of a selection of phenoxy-substituted dichlorotriazine derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of their potency.

| Compound ID | Substituent on Phenoxy Ring | Cancer Cell Line | Activity (µM) | Reference |

| 1a | 4-Chloro | MDA-MB-231 (Breast) | 6.25 (IC50) | [1] |

| 1b | 4-Methyl | MDA-MB-231 (Breast) | 35.50 (IC50) | [1] |

| 2a | 2,4-Dichloro | FCR-3 (P. falciparum) | 0.00266 (IC50) | [2] |

| 3a | 3,4,5-Trimethoxy | SNB-19 (CNS) | PGI = 65.12% at 10 µM | [3] |

| 3b | 4-Nitro | NCI-H460 (Lung) | PGI = 55.61% at 10 µM | [3] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Phenoxy-substituted dichlorotriazine compounds

-

Cancer cell lines (e.g., MDA-MB-231)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the phenoxy-substituted dichlorotriazine compounds in culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Many triazine-based anticancer agents function as antifolates, inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Antimalarial Activity

Phenoxy-substituted dichlorotriazines have also demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Similar to their anticancer mechanism, their antimalarial action is often attributed to the inhibition of parasitic DHFR, an enzyme that is essential for the parasite's survival and replication.

The following table presents the in vitro antimalarial activity of selected triazine derivatives against chloroquine-sensitive and resistant strains of P. falciparum.

| Compound ID | Substituent on Phenoxy Ring | P. falciparum Strain | IC50 (nM) | Reference |

| 4a | 2,4-Dichloro | FCR-3 (resistant) | 2.66 | [2] |

| 4b | 3-(2,4-dichlorophenoxy)propyl | FCR-3 (resistant) | 2.66 | [2] |

| 5a | Unsubstituted | W2 (resistant) | >40,000 | [4] |

| 5b | 4-(pyridin-3-ylmethylaminomethyl) | W2 (resistant) | 70 | [4] |

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of phenoxy-substituted dichlorotriazines against DHFR.[5][6]

Materials:

-

Purified recombinant DHFR enzyme

-

Dihydrofolic acid (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)

-

Phenoxy-substituted dichlorotriazine compounds

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH (e.g., 100 µM), and the DHFR enzyme in a cuvette.

-

Add the phenoxy-substituted dichlorotriazine inhibitor at various concentrations and incubate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding DHF (e.g., 50 µM).

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Materials Science Applications

The reactivity of the chlorine atoms on the triazine ring allows for the covalent attachment of phenoxy-substituted dichlorotriazines to various substrates, making them valuable building blocks in materials science, particularly as reactive dyes.

Reactive Dyes

Phenoxy-substituted dichlorotriazines can be functionalized with chromophoric groups to create reactive dyes. These dyes can form covalent bonds with hydroxyl or amine groups on the surface of substrates like cotton, wool, and silk, resulting in excellent wash fastness and vibrant colors.[7]

The properties of dichlorotriazine reactive dyes are influenced by the nature of the phenoxy substituent and the incorporated chromophore.

| Property | Description |

| Reactivity | The two chlorine atoms on the triazine ring can be substituted sequentially under controlled temperature and pH, allowing for covalent bonding to fibers. |

| Solubility | The solubility in water can be tuned by introducing sulfonic acid groups or other polar functionalities into the dye structure. |

| Color | The color of the dye is determined by the chromophoric unit, which is typically an azo or anthraquinone group. |

| Fastness | The covalent bond formed between the dye and the fiber results in high wash, light, and rubbing fastness.[7] |

This protocol describes a general procedure for the synthesis of an azo-based dichlorotriazine reactive dye.[8]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Aromatic amine with a chromophore (e.g., H-acid)

-

Phenol

-

Sodium carbonate

-

Sodium nitrite

-

Hydrochloric acid

-

Ice

Procedure:

-

First Condensation: Dissolve cyanuric chloride in acetone and add it to a solution of the aromatic amine (e.g., H-acid) in water at 0-5°C, maintaining the pH at 6.5-7.0 with sodium carbonate solution.

-

Second Condensation: Add a solution of phenol to the reaction mixture and raise the temperature to 30-35°C, maintaining the pH at 8.0-8.5.

-

Diazotization and Coupling: Diazotize a separate aromatic amine and couple it with the product from step 2 to form the final azo dye.

-

Isolation: Precipitate the dye by adding sodium chloride, filter, and dry.

Structure-Activity Relationships and Experimental Workflow

The biological activity and material properties of phenoxy-substituted dichlorotriazines are highly dependent on their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the design of new and improved compounds.

Logical Relationship: Structure-Activity Relationship (SAR) in Anticancer Drug Design

The following diagram illustrates the general SAR for phenoxy-substituted dichlorotriazines as anticancer agents.

Caption: Structure-Activity Relationship (SAR) for Anticancer Activity.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new phenoxy-substituted dichlorotriazine derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

Phenoxy-substituted dichlorotriazines are a highly adaptable class of compounds with significant potential in both medicinal chemistry and materials science. Their straightforward synthesis, coupled with the ability to readily modify their structure to tune their properties, makes them an attractive scaffold for further research and development. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists working to unlock the full potential of this versatile chemical entity. Future research will likely focus on the development of more selective and potent biological inhibitors, as well as the creation of novel materials with advanced properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines as antiplasmodial antifolates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. assaygenie.com [assaygenie.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. SYNTHESIS OF DICHLOROTRIAZINE REACTIVE DYESTUFF AND APPLICATION TO CELLULOSIC FIBRE | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. journal.uctm.edu [journal.uctm.edu]

The Chemistry of 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis, reactions, and applications of 2,4-dichloro-6-phenoxy-1,3,5-triazine, a versatile building block in modern organic and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for pivotal reactions, and illustrates reaction pathways and workflows through structured diagrams.

Core Concepts: Synthesis and Reactivity

2,4-dichloro-6-phenoxy-1,3,5-triazine is a derivative of 1,3,5-triazine, a heterocyclic aromatic compound. The triazine core is electron-deficient, which makes the chlorine atoms susceptible to nucleophilic substitution. A key feature of its reactivity is the ability to undergo sequential and chemoselective substitution of the two chlorine atoms. The substitution of the first chlorine atom deactivates the second one towards further reaction, allowing for the stepwise introduction of different nucleophiles. This property makes it an invaluable scaffold for the construction of complex molecular architectures.

The synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine is primarily achieved through the reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with phenol. The reaction conditions can be controlled to achieve mono-substitution.

Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine

The primary route for the synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine involves the nucleophilic substitution of one chlorine atom of cyanuric chloride with a phenoxy group.

Caption: Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Experimental Protocol: Synthesis from Cyanuric Chloride and Phenol

This protocol is based on a reported synthesis of 2,4-dichloro-6-phenoxy-s-triazine.

Materials:

-

Cyanuric chloride (7.2 g, 0.04 mol)

-

Phenol (3.6 g, 0.04 mol)

-

Sodium hydroxide (NaOH) (1.6 g, 0.04 mol)

-

Dichloro methane (50 mL)

-

Water (20 mL)

-

10% aqueous NaOH solution

-

Anhydrous MgSO4

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7.2 g of cyanuric chloride in 50 mL of dichloro methane.

-

Maintain the reaction mixture in an ice bath to keep the temperature between 0 and 5°C.

-

Prepare a solution of 3.6 g of phenol and 1.6 g of NaOH in 20 mL of water.

-

Add the phenol-NaOH solution dropwise to the cyanuric chloride solution over a period of 15 minutes, while maintaining the temperature between 0 and 5°C.

-

Stir the reaction mixture for 3 hours at room temperature.

-

After the reaction is complete, separate the organic layer from the aqueous layer.

-

Wash the organic layer with a 10% aqueous NaOH solution.

-

Dry the organic layer over anhydrous MgSO4.

-

Evaporate the solvent to obtain the product.

Quantitative Data:

| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 2,4-dichloro-6-phenoxy-1,3,5-triazine | Cyanuric chloride, Phenol | NaOH | Dichloro methane, Water | 3 hours | 0-5°C then RT | 95% | Not Specified |

Reactions of 2,4-dichloro-6-phenoxy-1,3,5-triazine

The two remaining chlorine atoms on the 2,4-dichloro-6-phenoxy-1,3,5-triazine ring are susceptible to further nucleophilic substitution. This allows for the sequential introduction of various functional groups, making it a valuable intermediate in the synthesis of a wide range of compounds.

Navigating the Risks: A Technical Safety and Handling Guide for 2,4-Dichloro-6-phenoxy-1,3,5-triazine and its Analogs

This technical guide provides an in-depth overview of the safety and handling precautions for 2,4-dichloro-6-phenoxy-1,3,5-triazine and its close chemical relatives. The information is intended for researchers, scientists, and professionals in drug development who may be working with this class of compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Physicochemical and Toxicological Data

The following tables summarize the key physical, chemical, and toxicological properties of closely related dichlorotriazine compounds. This data should be used to inform risk assessments and handling procedures for 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Table 1: Physical and Chemical Properties of Related Dichlorotriazines

| Property | 2,4-dichloro-6-phenyl-1,3,5-triazine | 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine |

| CAS Number | 1700-02-3[1][2] | 90723-86-7[3][4] |

| Molecular Formula | C₉H₅Cl₂N₃[1] | C₁₀H₇Cl₂N₃O[3] |

| Molecular Weight | 226.06 g/mol [1][2] | 256.09 g/mol [3][4] |

| Appearance | White to orange to green powder or crystals[2][5] | Off-white powder[4] |

| Melting Point | 120 - 122 °C[2] | Not specified |

| Boiling Point | 136 °C @ 1 mmHg[2][5] | Not specified |

Table 2: Toxicological and Hazard Information for Dichlorotriazines

| Hazard Classification | Details |

| GHS Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[1][6][7] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][6][7] P264: Wash skin thoroughly after handling.[1][6][7] P270: Do not eat, drink or smoke when using this product.[6][7] P271: Use only outdoors or in a well-ventilated area.[1][6][7] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][6][7] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[1][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[6] P403+P233: Store in a well-ventilated place. Keep container tightly closed. P501: Dispose of contents/container in accordance with local regulations. |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on standard practices for handling hazardous chemical compounds and should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling dichlorotriazines. The following PPE is mandatory:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: A full-length laboratory coat, along with chemical-resistant gloves (e.g., nitrile), is required.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[8] If there is a risk of generating dust or aerosols, a respirator with an appropriate filter should be used.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material to contain the substance.

-

Cleanup: Carefully sweep or scoop up the spilled material into a designated, labeled waste container. Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Visualized Safety Workflow

The following diagram outlines the logical workflow for the safe handling of dichlorotriazines from receipt to disposal.

Caption: A flowchart illustrating the key steps for the safe handling of dichlorotriazines.

Storage and Incompatibility

Store 2,4-dichloro-6-phenoxy-1,3,5-triazine and its analogs in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

By adhering to these safety protocols and handling guidelines, researchers and scientists can minimize the risks associated with working with 2,4-dichloro-6-phenoxy-1,3,5-triazine and other dichlorotriazine derivatives, ensuring a safe and productive research environment.

References

- 1. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 4. 2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) [sarex.com]

- 5. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Stepwise Substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine for the Synthesis of Asymmetrically Substituted Triazines

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. The ability to introduce multiple, distinct functional groups onto the triazine core allows for the fine-tuning of molecular properties and the creation of diverse chemical libraries. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a common starting material for this purpose, offering three reactive sites for nucleophilic substitution.

A key feature of chlorotriazines is the differential reactivity of the chlorine atoms. The substitution of the first chlorine atom deactivates the remaining ones towards further substitution. This reactivity gradient enables a controlled, stepwise substitution by careful management of reaction conditions, primarily temperature. The first substitution typically occurs at low temperatures (0–5 °C), the second at room temperature or with gentle heating, and the third often requires elevated temperatures (e.g., >60 °C or reflux).[1][2][3]

This application note provides a detailed experimental protocol for the stepwise nucleophilic substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine. This intermediate, itself derived from cyanuric chloride, serves as a valuable platform for synthesizing unsymmetrical di- and tri-substituted phenoxy triazines, which are of significant interest in the development of novel therapeutics and functional materials. The following protocols outline the sequential introduction of two different nucleophiles, demonstrating the precise control achievable over the triazine core functionalization.

Experimental Protocols

This protocol describes a general two-step method for the sequential substitution of the two remaining chlorine atoms on 2,4-dichloro-6-phenoxy-1,3,5-triazine using two different nucleophiles (an amine, Nucleophile A, and an alcohol, Nucleophile B, are used as examples).

Materials and Reagents

-

2,4-dichloro-6-phenoxy-1,3,5-triazine

-

Nucleophile A (e.g., a primary or secondary amine)

-

Nucleophile B (e.g., an alcohol or a different amine)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Sodium hydride (NaH) (for alcohol nucleophiles)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of 2-Chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine

This procedure details the substitution of the second chlorine atom at a moderate temperature.

Methodology

-

To a solution of 2,4-dichloro-6-phenoxy-1,3,5-triazine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the first nucleophile (Nucleophile A, e.g., an amine, 1.0 eq).[4][5]

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (1.0 eq), dropwise to the stirring solution at room temperature.[4][5]

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[4][5]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine.

Step 2: Synthesis of 2-(Nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazine

This procedure describes the substitution of the final, least reactive chlorine atom, which requires more forcing conditions.

Methodology

-

Using an Amine as Nucleophile B:

-

Dissolve the 2-chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine (1.0 eq) from Step 1 in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane.

-

Add the second amine nucleophile (Nucleophile B, 1.1-1.5 eq) and a base (e.g., DIEA or K₂CO₃, 1.5 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-48 hours, monitoring by TLC.

-

After cooling to room temperature, filter off any inorganic salts and concentrate the solvent under reduced pressure.

-

Purify the residue via extraction and/or flash column chromatography to obtain the final trisubstituted product.

-

-

Using an Alcohol as Nucleophile B:

-

In a separate flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add the alcohol (Nucleophile B, 1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes and then warm to room temperature for 30 minutes to form the alkoxide.

-

Add a solution of 2-chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring completion by TLC.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of water.

-

Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the pure 2-(nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazine.

-

Data Presentation

The following tables summarize the typical reaction conditions and the characterization data that should be collected for the starting material and products.

Table 1: Summary of Reaction Conditions for Stepwise Substitution

| Step | Product | Nucleophile (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine | Nucleophile A (1.0) | DIEA (1.0) | DCM | Room Temp. | 12-24 | 70-90 |

| 2 | 2-(Nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazine | Nucleophile B (1.1) | NaH (1.2) or DIEA (1.5) | THF/Dioxane | Reflux | 12-48 | 50-80 |

Table 2: Characterization Data for Triazine Derivatives

| Compound | Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |

| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | C₉H₅Cl₂N₃O | 242.06 | 7.14 (d, 2H), 7.26 (t, 1H), 7.38 (t, 2H) | 121.2, 126.5, 129.7, 151.3, 172.4, 173.8 | [M+H]⁺: 241.98 |

| 2-Chloro-4-(nucleophile A)-6-phenoxy-1,3,5-triazine | Varies | Varies | Characteristic peaks for phenoxy and Nucleophile A moieties | Characteristic peaks for phenoxy and Nucleophile A moieties | Expected [M+H]⁺ |

| 2-(Nucleophile B)-4-(nucleophile A)-6-phenoxy-1,3,5-triazine | Varies | Varies | Characteristic peaks for phenoxy, Nucleophile A, and B moieties | Characteristic peaks for phenoxy, Nucleophile A, and B moieties | Expected [M+H]⁺ |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the stepwise synthesis protocol.

Caption: Workflow for the stepwise substitution on 2,4-dichloro-6-phenoxy-1,3,5-triazine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,4-Dichloro-6-phenoxy-1,3,5-triazine as a Versatile Linker for Polymer Synthesis in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2,4-dichloro-6-phenoxy-1,3,5-triazine as a linker in the synthesis of polymers for drug delivery applications. The unique reactivity of the triazine ring allows for the creation of diverse polymer architectures with tunable properties, making it a valuable tool in the development of novel therapeutic systems.

Introduction

The 1,3,5-triazine core is a versatile scaffold for chemical synthesis due to the differential reactivity of its three chlorine atoms, which can be substituted with various nucleophiles.[1] This allows for a stepwise and controlled functionalization. By replacing one chlorine with a phenoxy group, 2,4-dichloro-6-phenoxy-1,3,5-triazine is formed, which retains two reactive sites for polymerization. This linker can be used to synthesize a variety of polymers, including polyamides and other porous organic polymers, that are suitable for drug delivery applications.[2][3] The resulting polymers can be formulated into nanoparticles, offering advantages such as high drug loading capacity, sustained release profiles, and the potential for targeted delivery.[3][4] Triazine-based polymers have been investigated for the delivery of various therapeutic agents, including anti-inflammatory drugs and anti-cancer agents.[3][5]

Data Presentation

The following tables summarize key quantitative data from studies on triazine-based polymers for drug delivery.

Table 1: Drug Loading and Entrapment Efficiency of Triazine-Based Polymeric Nanoparticles

| Polymer ID | Drug | Drug Loading (%) | Entrapment Efficiency (%) | Reference |

| Polymeric NP 26 | Celecoxib | 1.58 - 4.19 | 62.3 - 99.8 | [3] |

| Polymeric NP 43 | Celecoxib | 1.58 - 4.19 | 62.3 - 99.8 | [3] |

| Polymeric NP 44 | Celecoxib | 1.58 - 4.19 | 62.3 - 99.8 | [3] |

| Polymeric NP 45 | Celecoxib | 1.58 - 4.19 | 62.3 - 99.8 | [3] |

| Polymeric NP 46 | Celecoxib | 1.58 - 4.19 | 62.3 - 99.8 | [3] |

| NCTP | Doxorubicin | High | Not Specified | [4] |

Table 2: In Vitro Drug Release from Triazine-Based Polymeric Nanoparticles

| Polymer ID | Drug | Time (h) | Cumulative Release (%) | Reference |

| Polymeric NP 26 | Celecoxib | 48 | 46.90 | [3] |

| Polymeric NP 43 | Celecoxib | 48 | 64.20 | [3] |

| Polymeric NP 44 | Celecoxib | 48 | 57.81 | [3] |

| Polymeric NP 45 | Celecoxib | 48 | 53.95 | [3] |

| Polymeric NP 46 | Celecoxib | 48 | 49.43 | [3] |

Experimental Protocols

Synthesis of 2,4-Dichloro-6-phenoxy-1,3,5-triazine Linker

This protocol describes the synthesis of the monosubstituted triazine linker.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Acetone

-

Dichloromethane (DCM)

-

Distilled water

-

Crushed ice

-

Magnetic stirrer with heating

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolve cyanuric chloride (1 eq.) in acetone in a round bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.

-

In a separate beaker, dissolve phenol (1 eq.) and NaOH (1 eq.) in water.

-

Slowly add the aqueous solution of sodium phenoxide to the cyanuric chloride solution dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

-

Filter the white precipitate using a Büchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure 2,4-dichloro-6-phenoxy-1,3,5-triazine.

Synthesis of Triazine-Based Polymer via Polycondensation

This protocol outlines the polymerization of the linker with a diamine monomer.

Materials:

-

2,4-dichloro-6-phenoxy-1,3,5-triazine

-

Diamine monomer (e.g., ethylenediamine, piperazine, or p-phenylenediamine)

-

Triethylamine (TEA) or other suitable base as an HCl scavenger

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic polar solvent

-

Nitrogen or Argon gas supply

-

Schlenk line or similar inert atmosphere setup

-

Magnetic stirrer with heating

-

Round bottom flask with condenser

Procedure:

-

Set up a round bottom flask with a condenser and magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

-

Dissolve the diamine monomer (1 eq.) and triethylamine (2 eq.) in anhydrous DMF in the flask.

-

In a separate flask, dissolve 2,4-dichloro-6-phenoxy-1,3,5-triazine (1 eq.) in anhydrous DMF.

-

Slowly add the solution of the triazine linker to the diamine solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

Monitor the polymerization by observing the increase in viscosity of the solution.

-

After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

-

Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and salts, and dry it under vacuum at 60-80 °C.

Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles using the nanoprecipitation method.

Materials:

-

Synthesized triazine-based polymer

-

Drug to be encapsulated (e.g., Celecoxib, Doxorubicin)

-

Organic solvent (e.g., Acetone, DMF, or DMSO)

-

Aqueous solution (e.g., distilled water, buffer solution), optionally containing a surfactant (e.g., Pluronic F127, PVA)

-

Magnetic stirrer

-

Syringe pump (optional, for controlled addition)

-

Ultrasonicator (optional)

-

Centrifuge

Procedure:

-

Dissolve the triazine-based polymer and the drug in a suitable organic solvent.

-

Prepare an aqueous solution, which will act as the non-solvent. A surfactant can be added to this phase to improve nanoparticle stability.

-

With vigorous stirring, add the organic polymer/drug solution dropwise to the aqueous solution. A syringe pump can be used for a controlled and reproducible addition rate.

-

The rapid diffusion of the solvent into the non-solvent phase will cause the polymer to precipitate, entrapping the drug and forming nanoparticles.

-

Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.

-

The resulting nanoparticle suspension can be further processed, for instance, by ultrasonication to ensure a narrow size distribution.

-

Collect the nanoparticles by centrifugation, wash them with distilled water to remove any free drug and surfactant, and then lyophilize for long-term storage.

Visualizations

Experimental Workflows

Caption: Workflow for triazine polymer synthesis and drug delivery application.

Logical Relationships in Polymer Synthesis

References

- 1. Buy 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (EVT-344430) | 90723-86-7 [evitachem.com]

- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3 | Benchchem [benchchem.com]

- 3. Design and synthesis of new s-triazine polymers and their application as nanoparticulate drug delivery systems - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of pH-responsive triazine skeleton nano-polymer composite containing AIE group for drug delivery [journal.hep.com.cn]

- 5. Triazine dendrimers as drug delivery systems: from synthesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorescent Dyes Using 2,4-dichloro-6-phenoxy-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel fluorescent dyes utilizing 2,4-dichloro-6-phenoxy-1,3,5-triazine as a versatile building block. The protocols detailed herein are based on established methodologies for the sequential nucleophilic substitution of the chlorine atoms on the s-triazine core, allowing for the creation of a diverse library of fluorescent probes with tunable photophysical properties.

Introduction

The 1,3,5-triazine scaffold is a valuable platform for the design of fluorescent dyes due to its planar structure, thermal and chemical stability, and the ability to undergo stepwise nucleophilic substitution reactions. This allows for the precise introduction of various donor and acceptor moieties to construct "push-pull" chromophores. The use of 2,4-dichloro-6-phenoxy-1,3,5-triazine as a starting material offers a convenient entry point for synthesizing disubstituted triazine-based fluorophores, where the phenoxy group can modulate the electronic properties of the final dye.

These dyes have potential applications in various fields, including:

-

Biological Imaging: As fluorescent probes for labeling and visualizing biomolecules and cellular structures.

-

Drug Discovery: In high-throughput screening and as sensors for biological analytes.

-

Materials Science: As components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine (Starting Material)

The synthesis of the core scaffold, 2,4-dichloro-6-phenoxy-1,3,5-triazine, is a critical first step. This can be achieved through a nucleophilic substitution reaction on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Experimental Protocol: Synthesis of 2,4-dichloro-6-phenoxy-1,3,5-triazine

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Phenol

-

Diisopropylethylamine (DIEA) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Acetone

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Dissolve cyanuric chloride (1.0 eq) in DCM or acetone and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve phenol (1.0 eq) and DIEA (1.0 eq) or Na₂CO₃ (1.0 eq) in the same solvent.

-

Slowly add the phenol solution dropwise to the cyanuric chloride solution at 0 °C with vigorous stirring.

-

Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any precipitated salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dichloro-6-phenoxy-1,3,5-triazine as a white solid.

Caption: Synthesis of the starting material.

General Protocol for the Synthesis of Fluorescent Dyes

The two remaining chlorine atoms on 2,4-dichloro-6-phenoxy-1,3,5-triazine can be sequentially or simultaneously substituted with various nucleophiles, typically amino-functionalized aromatic or heteroaromatic compounds, to generate fluorescent dyes. The reactivity of the second chlorine atom is lower than the first, often requiring a higher temperature for the substitution to occur.

Experimental Protocol: Synthesis of 2,4-Bis(arylamino)-6-phenoxy-1,3,5-triazine Dyes

Materials:

-

2,4-dichloro-6-phenoxy-1,3,5-triazine

-

Aromatic amine (e.g., N,N-dimethyl-p-phenylenediamine, 4-aminobiphenyl, 2-aminofluorene) (2.0-2.2 eq)

-

Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF) or 1,4-Dioxane

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-dichloro-6-phenoxy-1,3,5-triazine (1.0 eq) in THF or 1,4-dioxane.

-

Add the desired aromatic amine (2.0-2.2 eq) and a base such as DIEA (2.2 eq) or K₂CO₃ (2.2 eq) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-